molecular formula C12H12N4O3 B2479477 2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine CAS No. 2034582-37-9

2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Cat. No.: B2479477
CAS No.: 2034582-37-9
M. Wt: 260.253
InChI Key: BRLYFLKGHNXMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a heterocyclic compound that features both oxazole and pyrazine rings. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The compound’s complex structure allows it to participate in various chemical reactions, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine typically involves multiple steps, starting with the preparation of the oxazole and pyrazine rings separately. One common method involves the cyclization of β-hydroxy amides to form oxazolines, which can then be further functionalized to introduce the pyrazine ring . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine stands out due to its unique combination of oxazole and pyrazine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,2-oxazol-5-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c17-12(10-1-3-15-19-10)16-6-2-9(8-16)18-11-7-13-4-5-14-11/h1,3-5,7,9H,2,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLYFLKGHNXMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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